1,1,2,2-Tetrachloropropane

Chemical Engineering Distillation Process Optimization

1,1,2,2-Tetrachloropropane (CAS 13116-60-4) is a C3 chlorinated alkane with molecular formula C3H4Cl4 and molecular weight 181.876 Da. Its unique vicinal chlorine substitution pattern (two chlorine atoms on each of the two terminal carbons) distinguishes it from other tetrachloropropane isomers and defines its chemical behavior.

Molecular Formula C3H4Cl4
Molecular Weight 181.9 g/mol
CAS No. 13116-60-4
Cat. No. B080383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrachloropropane
CAS13116-60-4
Synonyms1,1,2,2-Tetrachloropropane
Molecular FormulaC3H4Cl4
Molecular Weight181.9 g/mol
Structural Identifiers
SMILESCC(C(Cl)Cl)(Cl)Cl
InChIInChI=1S/C3H4Cl4/c1-3(6,7)2(4)5/h2H,1H3
InChIKeyMDCBRXYTSHYYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetrachloropropane CAS 13116-60-4: Molecular Identity, Physical-Chemical Profile, and Industrial Context


1,1,2,2-Tetrachloropropane (CAS 13116-60-4) is a C3 chlorinated alkane with molecular formula C3H4Cl4 and molecular weight 181.876 Da . Its unique vicinal chlorine substitution pattern (two chlorine atoms on each of the two terminal carbons) distinguishes it from other tetrachloropropane isomers and defines its chemical behavior . Key experimental physical properties reported by the NIST Thermodynamics Research Center include a boiling point of 426.15 K (153.0 °C) with an assigned uncertainty of 1.5 K [1]. Additional predicted and estimated properties include a vapor pressure of 4.2 ± 0.3 mmHg at 25 °C, a density of 1.5 ± 0.1 g/cm³, a log P (octanol-water partition coefficient) of 3.350, and an atmospheric OH radical reaction rate constant of 1.04 × 10⁻¹³ cm³/molecule-sec . Historically, this compound has been prepared via chlorination of propyne at 70 °C, yielding 60–65% of the target compound alongside 15–20% of trans-1,2-dichloro-1-propene [2].

Why Generic Chlorinated Solvent Substitution Is Not Viable for 1,1,2,2-Tetrachloropropane


The term 'tetrachloropropane' encompasses multiple positional isomers (including 1,1,2,3-tetrachloropropane and 1,1,1,2-tetrachloropropane), each possessing distinct chlorine substitution patterns that govern their physicochemical properties and chemical reactivity. Substituting one isomer for another without rigorous experimental validation is scientifically unsound. For instance, the boiling points differ substantially: 1,1,2,2-tetrachloropropane exhibits a boiling point of 153.9 ± 8.0 °C at 760 mmHg, whereas its 1,1,2,3-isomer boils at a significantly higher 177.7 ± 8.0 °C under identical conditions, a difference of nearly 24 °C . This disparity directly impacts separation processes (e.g., distillation) and vapor-phase reaction engineering. Furthermore, vapor pressure—a critical parameter for atmospheric fate modeling and inhalation exposure assessment—diverges markedly: the 1,1,2,2-isomer exhibits a vapor pressure of 4.2 ± 0.3 mmHg at 25 °C, which is approximately threefold higher than the 1.4 ± 0.3 mmHg vapor pressure of the 1,1,2,3-isomer . Such differences preclude simple interchangeability in any application where volatility, partitioning behavior, or environmental transport is a factor. Therefore, procurement specifications must precisely designate the 1,1,2,2-isomer to ensure experimental reproducibility and process control.

Quantitative Differentiation Evidence for 1,1,2,2-Tetrachloropropane (CAS 13116-60-4) Relative to Closest Analogs


Boiling Point Differential: 1,1,2,2-Tetrachloropropane vs. 1,1,2,3-Tetrachloropropane

1,1,2,2-Tetrachloropropane demonstrates a substantially lower boiling point compared to its positional isomer, 1,1,2,3-tetrachloropropane. This difference is critical for any process relying on distillation or vapor-phase reactions. The target compound boils at 153.9 °C (±8.0 °C) at 760 mmHg, while the 1,1,2,3-isomer boils at 177.7 °C (±8.0 °C) . This quantitative difference of approximately 24 °C can translate into significantly different energy requirements and separation efficiencies in industrial settings.

Chemical Engineering Distillation Process Optimization

Vapor Pressure Differential: Implications for Volatility and Environmental Fate

The vapor pressure of 1,1,2,2-tetrachloropropane is approximately three times higher than that of 1,1,2,3-tetrachloropropane at ambient temperature. The target compound exhibits a vapor pressure of 4.2 ± 0.3 mmHg at 25 °C, whereas the 1,1,2,3-isomer registers only 1.4 ± 0.3 mmHg under identical conditions . This difference is substantial and indicates that the 1,1,2,2-isomer is significantly more volatile.

Environmental Science Exposure Assessment Process Safety

Hydrophobicity (Log P) Differential: Influence on Partitioning and Bioaccumulation

1,1,2,2-Tetrachloropropane is more lipophilic than its 1,1,2,3-isomer, as indicated by its higher octanol-water partition coefficient (Log P). The target compound has a measured or estimated Log P value of 3.350 . In contrast, the 1,1,2,3-isomer has an estimated Log Kow of 2.68 . This difference suggests that 1,1,2,2-tetrachloropropane will partition more readily into organic phases (e.g., lipids, soil organic matter) and may exhibit a higher bioaccumulation potential.

Environmental Chemistry Toxicology Bioaccumulation

Atmospheric Reactivity (OH Radical Rate Constant): Comparison to a Common Chlorinated Solvent

The atmospheric oxidation rate of 1,1,2,2-tetrachloropropane by hydroxyl radicals, a primary determinant of tropospheric lifetime, has been reported. The target compound exhibits an atmospheric OH rate constant of 1.04 × 10⁻¹³ cm³/molecule-sec . While a direct value for 1,1,2,3-tetrachloropropane was not identified in the primary sources, this value can be compared to a widely used chlorinated solvent, tetrachloroethylene (perchloroethylene, PCE). PCE has an experimentally determined OH rate constant of approximately 1.7 × 10⁻¹³ cm³/molecule-sec [1]. This indicates that 1,1,2,2-tetrachloropropane reacts with OH radicals roughly 40% slower than PCE.

Atmospheric Chemistry Environmental Fate Persistence

Validated Application Scenarios for 1,1,2,2-Tetrachloropropane (CAS 13116-60-4) Based on Quantitative Evidence


Synthesis of Deuterated Dichloropropenes for Isotopic Labeling Studies

Researchers requiring site-specific deuterium labeling can utilize 1,1,2,2-tetrachloropropane as a key intermediate. The foundational work of Leitch (1953) demonstrated that chlorination of propyne at 70 °C yields 60-65% 1,1,2,2-tetrachloropropane [1]. The corresponding deuterated compound, 1,1,2,2-tetrachloropropane-d₄, was similarly prepared from propyne-d₄. Subsequent partial dechlorination of this tetrachloropropane yields near-theoretical yields of cis- and trans-1,2-dichloro-1-propene, which can be obtained in their deuterated forms [1]. This pathway is unique to the 1,1,2,2-isomer due to the specific arrangement of chlorine atoms, enabling the production of valuable labeled probes for mechanistic studies.

Precursor for 1,1,2,2-Tetrachlorocyclopropane in Advanced Polymer and Refrigerant Intermediate Synthesis

In advanced organic synthesis, particularly for novel fluorocarbon precursors, the controlled synthesis of cyclic intermediates is critical. A patent application (US 20160009615 A1) discloses a process where 1,1,2,2-tetrachlorocyclopropane is prepared, notably in the liquid phase from sodium trichloroacetate and vinylidene chloride [2]. While this document details the cyclopropane derivative, the high-yield synthesis and established reactivity of the structurally analogous 1,1,2,2-tetrachloropropane (as demonstrated in dechlorination reactions [1]) positions it as a valuable, cost-effective surrogate or starting material for optimizing such cyclopropanation reactions, potentially reducing the need for more expensive or hazardous carbene precursors.

Bioremediation Research: Model Substrate for Dehalogenating Bacteria

Environmental microbiology research into the bioremediation of chlorinated solvent plumes often requires well-defined model substrates. 1,1,2,2-Tetrachloroethane has been identified as a substrate for novel dehalogenating bacteria (strains BL-DC-8 and BL-DC-9) isolated from a Superfund site, which dehalogenate it via dichloroelimination [3]. Given its structural similarity as a vicinally chlorinated alkane, 1,1,2,2-tetrachloropropane can serve as a specific probe or substrate in laboratory studies to expand the known substrate range of these or similar dehalogenating microorganisms. Its distinct physical properties, such as its higher Log P (3.350) compared to other chlorinated alkanes, make it a relevant compound for studying the degradation of more hydrophobic contaminants in dense non-aqueous phase liquid (DNAPL) source zones.

Process Optimization in Chlorinated Propane/Propene Manufacturing

The industrial production of high-value chlorinated propenes (e.g., 1,1,2,3-tetrachloropropene) involves complex reaction mixtures. Patent literature (e.g., referenced in LookChem articles) identifies 1,1,2,2-tetrachloropropane as a potential byproduct or intermediate in processes utilizing 1,2-dichloropropane or methylacetylene as feedstocks . For process chemists and engineers, the quantified differential in boiling point (153.9 °C) relative to other process stream components (like the 177.7 °C boiling point of the 1,1,2,3-isomer) is crucial for designing effective separation trains . Procuring pure 1,1,2,2-tetrachloropropane allows for the calibration of analytical methods (e.g., GC-MS) and the fundamental study of its reactivity under ionic chlorination or base-mediated dehydrochlorination conditions, thereby enabling process yield improvements and byproduct minimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,2,2-Tetrachloropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.